MS Quantification: Deuterated vs. Unlabeled Internal Standard
2‑Cyanopyridine‑D4 provides a +4 Da mass shift relative to the unlabeled analyte (m/z 105 → 109 for [M+H]⁺), whereas using unlabeled 2‑cyanopyridine as a structural analog internal standard offers no mass differentiation . This mass shift enables baseline chromatographic separation from the analyte‘s M+2 natural isotope peak, which for a C₆H₄N₂ species constitutes ~6.6% relative abundance .
| Evidence Dimension | Mass shift for internal standard detection |
|---|---|
| Target Compound Data | +4 Da (m/z 105 → 109 for [M+H]⁺) |
| Comparator Or Baseline | Unlabeled 2‑cyanopyridine: 0 Da shift |
| Quantified Difference | 4 Da isotopic separation |
| Conditions | Electrospray ionization (ESI) positive mode LC‑MS |
Why This Matters
The +4 Da shift ensures the internal standard channel is free of analyte isotopic interference, a prerequisite for FDA‑compliant bioanalytical method validation.
